molecular formula C16H19NO3 B7693564 (2-hydroxy-6-methylquinolin-3-yl)methyl pivalate

(2-hydroxy-6-methylquinolin-3-yl)methyl pivalate

Cat. No.: B7693564
M. Wt: 273.33 g/mol
InChI Key: LQCXNQGTRFCEHC-UHFFFAOYSA-N
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Description

(2-hydroxy-6-methylquinolin-3-yl)methyl pivalate is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (2-hydroxy-6-methylquinolin-3-yl)methyl pivalate is currently unknown. The compound is a derivative of pivalic acid, which is known to be used in the formation of protective groups in organic synthesis . .

Mode of Action

As a derivative of pivalic acid, it may interact with biological targets in a similar manner to other pivalates . Pivalates are known to be resistant to hydrolysis , which could influence their interaction with biological targets.

Biochemical Pathways

Given its structural similarity to pivalic acid, it may be involved in similar biochemical reactions, such as the acylation of alcohols .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a derivative of pivalic acid, it may share some of its pharmacokinetic properties. Pivalic acid derivatives are known to be resistant to hydrolysis , which could impact their bioavailability.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the pH of the environment could impact the stability of the compound . Additionally, the presence of other compounds, such as bases or nucleophiles, could potentially affect its reactivity .

Properties

IUPAC Name

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10-5-6-13-11(7-10)8-12(14(18)17-13)9-20-15(19)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCXNQGTRFCEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.